Tribromodiphenyl ether
Description
Overview of Polybrominated Diphenyl Ethers as Ubiquitous Environmental Contaminants
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, electronics, and furniture. ospar.orgwikipedia.org These compounds are not chemically bound to the materials they are added to, which allows them to leach into the environment over time. ospar.org This leaching occurs during manufacturing, product use, and disposal, leading to their widespread distribution in the environment. ospar.orgpjoes.com
PBDEs are persistent, bioaccumulative, and toxic, meaning they resist degradation, build up in living organisms, and can cause harmful effects. ospar.orgenvironment-agency.gov.uk Their chemical structure, consisting of two phenyl rings linked by an oxygen atom with bromine atoms attached, is similar to that of other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs). wikipedia.orgnih.gov There are 209 possible PBDE congeners, each with a different number and arrangement of bromine atoms. wikipedia.org The persistence and potential for long-range transport of PBDEs have resulted in their detection in various environmental compartments, including air, water, soil, sediment, and biota, even in remote regions like the Arctic. environment-agency.gov.ukepa.gov Due to their harmful properties, the production and use of some of the most common commercial PBDE mixtures, such as PentaBDE and OctaBDE, have been restricted or phased out under international agreements like the Stockholm Convention. ospar.orgwikipedia.org
Research Context and Specific Importance of Tribromodiphenyl Ether Isomers (e.g., BDE-28, BDE-17) within the PBDE Family
Within the large family of PBDEs, lower-brominated congeners, including tribromodiphenyl ethers (triBDEs), are of particular interest to environmental researchers. wikipedia.org These less-brominated forms are considered more dangerous because they have a higher potential to bioaccumulate in organisms. wikipedia.org Among the 24 possible isomers of this compound, specific congeners such as 2,4,4′-tribromodiphenyl ether (BDE-28) and 2,2',4-tribromodiphenyl ether (BDE-17) are frequently detected in environmental samples and are subjects of focused research. ros.edu.placs.orgresearchgate.net
Research has shown that tribromodiphenyl ethers can be found in various environmental matrices. For instance, BDE-28 has been detected in indoor dust, human breast milk, and as a debromination product of the more heavily brominated BDE-47 in plants like pumpkins. ros.edu.placs.orgacs.org Studies have also investigated the behavior of BDE-28 in soil, exploring how factors like root exudates can influence its desorption and availability. epa.gov BDE-17 has also been identified in environmental samples, with some studies noting it as a significant congener in water samples from industrialized areas. bohrium.commdpi.com The presence of these specific this compound isomers in diverse environmental compartments underscores their importance as indicators of PBDE contamination and highlights the need for continued research into their fate, transport, and potential impacts.
Interactive Data Table: Properties of Selected this compound Congeners
| Property | BDE-17 | BDE-28 |
| IUPAC Name | 2,2',4-Tribromodiphenyl ether | 2,4,4'-Tribromodiphenyl ether |
| CAS Number | 2050-47-7 | 41318-75-6 |
| Molecular Formula | C12H7Br3O | C12H7Br3O |
| Molar Mass | 406.89 g/mol | 406.89 g/mol |
| Commonly Detected In | Water, Air | Indoor Dust, Biota, Soil |
This table is populated with representative data and is not exhaustive.
Interactive Data Table: Research Findings on BDE-17 and BDE-28
| Research Focus | Key Findings | Relevant Congeners |
| Environmental Occurrence | Detected in air, water, sediment, and biota globally. ospar.orgepa.gov Concentrations can be higher near industrial and waste disposal sites. pjoes.com | BDE-17, BDE-28, and others |
| Bioaccumulation | Lower-brominated PBDEs, including triBDEs, are more readily bioaccumulated in organisms. wikipedia.orgnih.gov | BDE-28 and other lower-brominated congeners |
| Transformation | Higher-brominated PBDEs can debrominate to form lower-brominated congeners like BDE-28. acs.org | BDE-28 |
| Soil Dynamics | Root exudates can promote the desorption and availability of BDE-28 in soils. epa.gov | BDE-28 |
This table summarizes general findings from various environmental studies.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBQEYUVAKJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024348 | |
| Record name | 2',3,4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-78-5, 49690-94-0 | |
| Record name | BDE 33 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4'-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis-, tribromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2',3,4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl ether, tribromo derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3',4'-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56O7A27BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Tribromodiphenyl Ether Congeners
Spatial and Temporal Trends in Environmental Matrices
Tribromodiphenyl ether congeners, such as BDE-28 (2,4,4'-tribromodiphenyl ether), have been detected in various environmental compartments across the globe. nih.govnih.gov Their concentrations and distribution patterns exhibit significant spatial and temporal variations, influenced by proximity to sources, environmental transport pathways, and regulatory actions.
Atmospheric Compartments (Air, Indoor Dust, Particulate Matter)
The atmosphere is a primary medium for the transport and distribution of TriBDEs. researchgate.net These compounds can exist in both the gas phase and adsorbed to particulate matter. jeeng.netnilu.no
Indoor Environments: Indoor dust and air are significant reservoirs of PBDEs, including TriBDEs. nih.govjeeng.net This is due to the widespread use of PBDE-containing products in homes and offices, such as electronics, furniture with polyurethane foam, and textiles. wikipedia.orgnih.gov Studies have shown that concentrations of PBDEs in indoor environments are often considerably higher than in outdoor environments. jeeng.net For example, BDE-28 has been identified in house dust, indicating its release from consumer products. nih.govros.edu.pl The levels of these compounds can be influenced by factors such as the number and age of electronic devices and the type of furniture present. ros.edu.pl
Outdoor Air and Particulate Matter: TriBDEs are also found in outdoor air, bound to atmospheric particles. nih.govcopernicus.org Their presence in the atmosphere allows for long-range transport, leading to their detection in remote areas far from industrial sources. researchgate.netusf.edu The particle size distribution of PBDEs in the atmosphere is a critical factor, as smaller particles can be inhaled more deeply into the lungs. copernicus.org Research has shown that PBDE congeners are distributed across different particle sizes, with implications for human exposure and health. copernicus.org For instance, a study in a highly industrialized region of Turkey found that BDE-209 was the predominant congener in ambient air, followed by BDE-47 and BDE-99. researchgate.net
Aquatic Environments (Water, Sediment, Sewage Sludge, Leachate)
Aquatic ecosystems are major sinks for TriBDEs and other PBDEs. researchgate.net These hydrophobic compounds tend to adsorb to particulate matter and settle in sediments. researchgate.netekb.eg
Water: While concentrations in the water column are generally low due to their hydrophobicity, TriBDEs have been detected in surface waters. nih.govescholarship.org Their presence in water facilitates their transport and distribution throughout aquatic systems.
Sediment: Sediments act as a significant reservoir for PBDEs, including TriBDEs. researchgate.netnih.gov Higher concentrations are often found in sediments near industrialized and urban areas. ros.edu.pl For example, a study of sediments from the Vistula river estuary in Poland found higher concentrations of BDE-28 and BDE-47 compared to less anthropogenically stressed areas. ros.edu.pl The accumulation of these compounds in sediments poses a long-term source of contamination for benthic organisms and the broader aquatic food web. researchgate.net
Sewage Sludge: Sewage treatment plants (STPs) receive wastewater containing PBDEs from domestic and industrial sources. Due to their lipophilic nature, these compounds tend to partition into the sludge during treatment processes. nih.govgdut.edu.cn Consequently, sewage sludge often contains elevated levels of PBDEs, including TriBDEs. nih.govpops.int The application of sewage sludge to agricultural land can introduce these contaminants into terrestrial environments.
Leachate: Landfills are another significant repository for products containing PBDEs. nih.gov Over time, these compounds can leach from discarded products and enter the landfill leachate. A study of landfill sites in South Africa detected several PBDE congeners, including BDE-28, in leachate samples. nih.gov The presence of PBDEs in leachate raises concerns about the potential for groundwater contamination, especially in unlined or inadequately lined landfills. nih.gov
Biotic Compartments (Flora and Fauna)
The lipophilic nature of TriBDEs leads to their bioaccumulation in the tissues of living organisms. researchgate.net They can be taken up from the environment and biomagnified through the food web. ekb.eg
Flora: Studies have shown the presence of PBDEs in various plant species. For instance, research on mangrove species has investigated the effects of BDE-47 exposure. nih.govmdpi.com The German Environmental Specimen Bank has archived samples of various plants, including poplar, beech, and pine, for monitoring contaminants like 2,2',4-Tribromodiphenyl ether (BDE-17). umweltprobenbank.de
Fauna: TriBDEs and other PBDEs have been detected in a wide range of animal species, from invertebrates to top predators. nih.govcsic.es
Aquatic Organisms: Fish and marine mammals are particularly susceptible to accumulating PBDEs from their diet and the surrounding water. nih.govcsic.es Studies have documented the presence of TriBDE congeners in various fish species and marine mammals like dolphins. ekb.egcsic.es In a study along the Brazilian coast, BDE-28 was one of the congeners detected in a vulnerable dolphin species. csic.es
Terrestrial Organisms: Earthworms, as organisms living in the soil, can accumulate PBDEs from contaminated soil. umweltprobenbank.de
Birds: Bird eggs are often used as indicators of environmental contamination. Herring gull eggs, for example, have been analyzed to monitor levels of persistent organic pollutants. umweltprobenbank.de
Comparative Analysis of Occurrence in Remote Versus Industrialized Regions
The concentrations of TriBDEs and other PBDEs generally show a clear distinction between industrialized and remote regions.
Industrialized Regions: As expected, higher concentrations of PBDEs are typically found in and around industrialized and urban areas. researchgate.net These regions are characterized by the production, use, and disposal of PBDE-containing products, leading to greater local emissions. bohrium.comacs.org For example, soils from an e-waste recycling area in northern China showed heavy contamination with PBDEs, with levels decreasing with distance from the central recycling zone. bohrium.com Similarly, a study in a highly industrialized region of Turkey reported elevated levels of PBDEs in the atmosphere. researchgate.net
Remote Regions: The detection of PBDEs, including TriBDEs, in remote areas such as the Arctic and Antarctic demonstrates their potential for long-range atmospheric transport. jeeng.netusf.edu While the concentrations in these regions are generally lower than in industrialized areas, their presence is a testament to their persistence and global distribution. researchgate.netacs.org The congener profiles in remote regions can sometimes differ from those in source areas, potentially due to differences in transport and degradation processes for various congeners.
Sources and Release Mechanisms into the Environment
The primary source of TriBDEs in the environment is anthropogenic. researchgate.net These compounds are not known to occur naturally.
Anthropogenic Release Pathways from Manufactured Products
TriBDEs are components of commercial PBDE mixtures, particularly the PentaBDE mixture, which was used as an additive flame retardant. canada.caros.edu.pl Being additives, they are physically mixed with the polymer matrix rather than chemically bonded, making them more susceptible to release. nih.govcanada.ca
Release during Product Lifecycle: PBDEs can be released at all stages of a product's life:
Manufacturing and Processing: Emissions can occur during the manufacturing of PBDEs and their incorporation into products. canada.ca
Product Use: During the service life of products, PBDEs can be released into the environment through volatilization (evaporation into the air) and abrasion (wear and tear creating dust). nih.govjeeng.net This is a major source of PBDEs in indoor environments. nih.govnih.gov
Disposal: At the end of their life, products containing PBDEs are often disposed of in landfills or sent to recycling facilities. nih.govbohrium.com Leaching from landfills and emissions from e-waste recycling operations are significant pathways for environmental release. nih.govbohrium.com
The following table provides a summary of TriBDE congeners mentioned in this article and their detection in various environmental matrices based on the cited research.
| Congener | Common Name | Atmospheric Compartments | Aquatic Environments | Biotic Compartments |
| BDE-17 | 2,2',4-Tribromodiphenyl ether | Detected in air nilu.noumweltprobenbank.de | Detected in flora and fauna umweltprobenbank.de | |
| BDE-28 | 2,4,4'-Tribromodiphenyl ether | Detected in indoor dust and air jeeng.netros.edu.pl | Detected in water, sediment, and leachate nih.govros.edu.plescholarship.org | Detected in fish and marine mammals ekb.egcsic.es |
Contributions from Electronic Waste (E-waste) Recycling Activities
Electronic waste (e-waste) represents a significant source of tribromodiphenyl ethers in the environment. researchgate.net PBDEs are not chemically bound to the plastics and other materials in electronic products, allowing them to be released during recycling and disposal processes. researchgate.net Informal and unregulated e-waste recycling activities, particularly prevalent in developing nations, often involve crude methods like open burning and manual dismantling, which lead to the direct release of these compounds into the soil, air, and water. researchgate.netresearchgate.net
Studies conducted at e-waste recycling sites have consistently shown elevated concentrations of various PBDE congeners, including tribromodiphenyl ethers. For instance, research in regulated e-waste recycling sites in China, while showing lower levels than in unregulated sites, still presented notable concentrations of PBDEs in soil and sediments. mdpi.com In one study, the total concentrations of 21 PBDE congeners in a regulated e-waste site ranged from 4.31 to 327 ng/g in sediments. mdpi.com Another study in a northern China e-waste recycling area found that BDE-28 (a this compound) was one of the three dominant PBDE congeners in the soil. nih.gov
The following table summarizes findings on PBDE concentrations in e-waste recycling areas:
Table 1: PBDE Concentrations in Environmental Samples from E-waste Recycling Sites
| Location/Study | Sample Type | PBDE Congeners Measured | Concentration Range | Key Findings |
|---|---|---|---|---|
| Regulated e-waste site, Eastern China mdpi.com | Sediments | Σ21PBDEs | 4.31–327 ng/g dry weight | Concentrations were 1–3 orders of magnitude lower than in unregulated sites but still indicated moderate pollution. |
| E-waste recycling area, Northern China nih.gov | Soil | 14 PBDE congeners | 5.9–2699 ng/g dry weight | BDE-28 was one of the three most dominant congeners. |
| TV and Refrigerator Recycling Workshops, China nih.gov | Air and Dust | Σ7PBDEs | Air: 55.28–369.66 ng/m³; Dust: 158.07–669.81 µg/g | BDE-209 was the most abundant congener, but lower brominated congeners were also present. |
These findings underscore the role of e-waste recycling as a primary point source for the release of tribromodiphenyl ethers and other PBDEs into the environment.
Atmospheric Dissemination and Long-Range Environmental Transport
Tribromodiphenyl ethers, along with other lower-brominated PBDEs, have the potential for long-range atmospheric transport. pops.int Their semi-volatile nature allows them to partition between the gaseous phase and atmospheric particles, facilitating their movement over vast distances from their sources. diva-portal.org This transport is a key factor in their detection in remote regions, far from industrial and urban centers. pic.int
The atmospheric half-lives of tribromodiphenyl ethers are estimated to be around 3 days, which is sufficient for them to undergo long-range transport. diva-portal.org Modeling studies have predicted that PBDE congeners with four to six bromine atoms have a higher potential for long-range transport compared to both lower and higher brominated congeners. pic.intpops.int The transport of lower brominated congeners is somewhat limited by their degradation in the atmosphere, while the movement of more highly brominated congeners is restricted by their low volatility. pops.int
Research has documented the presence of PBDEs in the atmosphere of remote locations, including the Arctic, providing strong evidence for their long-range transport. pic.intacs.org For example, total PBDEs have been detected in air samples from the Canadian Arctic. pops.int The process of wet deposition, where particle-associated PBDEs are removed from the atmosphere during precipitation, is an important mechanism for their entry into terrestrial and aquatic ecosystems in these remote areas. pops.int
Secondary Sources from Higher Brominated PBDE Transformation
Tribromodiphenyl ethers can be formed in the environment through the degradation or transformation of higher brominated PBDEs, such as decabromodiphenyl ether (BDE-209). pic.int This process of debromination can occur through various mechanisms, including photodegradation (exposure to sunlight) and microbial action. researchgate.net
Under anaerobic conditions, such as those found in sewage sludge and sediments, microorganisms can reductively debrominate higher brominated PBDEs. researchgate.netpops.int For instance, studies have shown that BDE-209 can degrade to form less brominated congeners, including tribromodiphenyl ethers like BDE-28. researchgate.netnih.gov One study demonstrated that under certain laboratory conditions, BDE-209 decreased by 30% over 238 days, with the formation of nona- and octa-BDE congeners. pops.int Further degradation of these intermediates can lead to the formation of tribromodiphenyl ethers.
The following table lists the chemical compounds mentioned in this article:
Environmental Fate and Transformation Pathways of Tribromodiphenyl Ether Congeners
Abiotic Transformation Processes
Abiotic transformation processes, which are non-biological chemical and physical processes, play a significant role in the environmental fate of tribromodiphenyl ether (TriBDE) congeners. These processes, primarily driven by light (photolysis) and reactions with chemical oxidants, can lead to the degradation of TriBDEs or their transformation into other, sometimes more toxic, compounds. up.ptnih.gov
Photolytic Degradation Mechanisms
Photolysis, or degradation by light, is a crucial pathway for the breakdown of polybrominated diphenyl ethers (PBDEs), including TriBDEs, in the environment. nih.govmdpi.com This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species. researchgate.netresearchgate.net
Direct photolysis occurs when a TriBDE molecule absorbs a photon of light, leading to an excited state that can result in the breaking of chemical bonds. researchgate.netresearchgate.net The primary and most documented reaction pathway for the photolytic degradation of TriBDE congeners is reductive debromination. nih.govnih.govepa.gov This process involves the sequential removal of bromine atoms from the diphenyl ether structure. nih.gov For example, under UV irradiation, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) can lose a bromine atom to form 2,4,4'-tribromodiphenyl ether (BDE-28). nih.gov This stepwise debromination continues, leading to the formation of less-brominated congeners. nih.govnih.gov Studies have shown that debromination tends to occur preferentially at the ortho and para positions of the phenyl rings. nih.govepa.gov
While reductive debromination is the main pathway, another potential mechanism is the cleavage of the ether bond that links the two phenyl rings. However, debromination is generally considered the dominant initial transformation step.
Indirect photolysis involves the degradation of TriBDEs by highly reactive chemical species that are formed in the environment in the presence of sunlight. researchgate.netresearchgate.net Key among these are hydroxyl radicals (•OH), which are powerful oxidizing agents. hydrogenlink.com
Hydroxyl radicals can react with TriBDEs, such as 2,4,4'-tribromodiphenyl ether (BDE-28), initiating oxidation reactions. acs.orgnih.gov These reactions are highly feasible, particularly at the less-brominated phenyl ring. acs.orgnih.gov The interaction with hydroxyl radicals can lead to the formation of various transformation products, including hydroxylated derivatives. acs.orgnih.gov This process is a significant contributor to the atmospheric and aqueous degradation of these compounds. acs.orgnih.gov
The rate and efficiency of TriBDE phototransformation are significantly influenced by various environmental factors.
Solvents: The type of solvent medium affects the degradation rate. For BDE-28, the photolysis rate was observed to follow the sequence: methanol/water (1:1) > methanol > hexane (B92381) > toluene > acetonitrile >> acetone (B3395972). epa.gov The degradation rate of BDE-47 was also found to be faster in n-nonane than in isooctane. nih.gov
Dissolved Organic Matter (DOM): Humic and fulvic acids, components of DOM, can inhibit the photodegradation of BDE-28. epa.gov This inhibition can occur through light-shielding effects or by quenching reactive species. mdpi.comusgs.gov
Inorganic Ions: The presence of certain inorganic ions can either accelerate or inhibit degradation. For instance, Fe³⁺ and NH₄⁺ ions were found to significantly accelerate the photolysis of BDE-28, while Fe²⁺, Cu²⁺, and Br⁻ ions showed an inhibitory effect. epa.gov Ions such as K⁺, Na⁺, SO₄²⁻, NO₃⁻, and Cl⁻ had little effect on the degradation rate. epa.gov
Light Source and Intensity: The light source is a major factor, with different lamps (e.g., mercury, halide, xenon) resulting in markedly different degradation rates for BDE-28. epa.gov A linear relationship has been observed between the photodegradation rate constant and solar light intensity. epa.gov
pH: The pH of the reaction system can also impact the photodegradation rate of PBDEs. mdpi.com
Table 1: Influence of Environmental Factors on BDE-28 Photodegradation
The phototransformation of TriBDE congeners results in a variety of degradation products.
Less-Brominated Congeners: The most common photoproducts are PBDEs with fewer bromine atoms. For example, the photolysis of BDE-28 can yield 4,4'-dibromodiphenyl ether (BDE-15), 4-monobromodiphenyl ether, and ultimately, diphenyl ether. nih.gov
Hydroxylated Derivatives: Reaction with hydroxyl radicals leads to the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs). acs.orgnih.gov Ortho- and para-hydroxydiphenyls have also been detected during the photodegradation of BDE-28. nih.gov
Polybrominated Dibenzo-p-Dioxins (PBDDs) and Dibenzofurans (PBDFs): Intramolecular cyclization following the breaking of a carbon-bromine bond can lead to the formation of more toxic compounds. nih.gov The formation of polybrominated dibenzo-p-dioxins (PBDDs) can result from ortho-hydroxylated PBDEs. acs.orgnih.gov Similarly, polybrominated dibenzofurans (PBDFs), such as 2,8-dibromodibenzofuran and 2-monobromodibenzofuran, can be produced from TriBDEs that have an ortho-bromine substituent. nih.gov
Bromophenols: Cleavage of the ether linkage can result in the formation of brominated phenols. nih.gov
Table 2: Major Photoproducts of this compound (BDE-28)
Other Chemical Transformation Pathways (e.g., Hydroxyl Radical Initiated Oxidation)
Beyond photolysis, TriBDEs can be transformed through other chemical pathways, with hydroxyl radical-initiated oxidation being a key process, especially in the atmosphere. acs.orgnih.gov The reaction between BDE-28 and hydroxyl radicals is highly feasible, and the calculated atmospheric lifetime of BDE-28 due to this reaction is estimated to be around 6.7 days. acs.orgnih.gov
The oxidation mechanism involves the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs) through either direct bromine substitution or secondary reactions of intermediate OH-adducts. acs.orgnih.gov These reactions are particularly favored on the phenyl ring that has fewer bromine substituents. acs.orgnih.gov Subsequent reactions of these intermediates, especially ortho-hydroxylated PBDEs, can lead to the formation of PBDDs. acs.orgnih.gov In aqueous solutions, the reaction feasibility between BDE-28 and hydroxyl radicals is reduced compared to the gas phase. acs.orgnih.gov
Biotic Transformation Processes (Biodegradation) of this compound Congeners
The microbial transformation of tribromodiphenyl ethers is a critical aspect of their environmental fate. These processes, collectively known as biodegradation, involve the metabolic breakdown of the compounds by microorganisms, potentially leading to less harmful substances. The efficiency and pathways of biodegradation are highly dependent on the specific this compound congener, the microbial communities present, and the prevailing environmental conditions, such as the availability of oxygen.
Aerobic Biodegradation Pathways
Under aerobic conditions, where oxygen is present, the biodegradation of tribromodiphenyl ethers can proceed through several pathways. One of the key initial steps is debromination, the removal of bromine atoms from the diphenyl ether structure. This is often followed by hydroxylation, where hydroxyl groups are introduced into the aromatic rings, and subsequent ring cleavage.
Research has shown that certain bacteria can utilize this compound congeners as a carbon source. For instance, the degradation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) has been observed to produce 2,4,4'-tribromodiphenyl ether (BDE-28) as a debrominated metabolite epa.gov. This indicates that aerobic pathways can lead to the formation of tribromodiphenyl ethers from more highly brominated congeners. The degradation of BDE-47 by Pseudomonas aeruginosa has been shown to yield BDE-28 and other hydroxylated metabolites, suggesting that both debromination and hydroxylation are key aerobic degradation processes epa.gov.
Debromination: The stepwise removal of bromine atoms.
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings.
Ring Cleavage: The breaking of the aromatic ring structures, leading to the formation of smaller organic compounds that can be further metabolized by microorganisms.
Microbial Debromination Processes and Their Mechanisms
Microbial debromination is a key process in the environmental fate of tribromodiphenyl ethers and other PBDEs. This process can occur both aerobically and anaerobically and is mediated by specific enzymes produced by various microorganisms.
Under anaerobic conditions, reductive dehalogenases are the primary enzymes responsible for debromination. These enzymes catalyze the removal of bromine atoms and their replacement with hydrogen atoms. The process is often specific to the position of the bromine atom on the diphenyl ether molecule, with a preference for removing para and meta bromines nih.govnih.gov. The presence of specific microbial populations, such as Dehalococcoides, has been linked to the debromination of PBDEs in anaerobic environments researchgate.net.
Aerobic debromination mechanisms are less well understood but are thought to involve dioxygenase enzymes. These enzymes can initiate the degradation process by attacking the aromatic ring, leading to debromination as a subsequent step. The formation of hydroxylated intermediates is a common feature of aerobic PBDE degradation pathways epa.gov.
The efficiency of microbial debromination is influenced by several factors, including the availability of electron donors, the presence of specific microbial communities, and the bioavailability of the this compound congeners, which can be limited by their hydrophobicity nih.gov.
Assessment of Persistence and Recalcitrance in Environmental Media (Soil, Sediment)
Tribromodiphenyl ethers are considered persistent organic pollutants due to their resistance to degradation in the environment. Their persistence is particularly notable in soil and sediment, which act as major sinks for these compounds.
Studies investigating the biodegradation kinetics of 2,4,4'-tribromodiphenyl ether (BDE-28) in soil have shown that it is more persistent than some other brominated flame retardants nih.gov. In one study, the half-life of BDE-28 in aerobic soil was found to be the longest among the tested brominated flame retardants, and it also showed high persistence in anaerobic soil nih.gov. The strong binding of PBDEs to organic matter in soil and sediment reduces their bioavailability to microorganisms, thereby hindering their degradation and contributing to their recalcitrance chemeo.com.
The persistence of tribromodiphenyl ethers in these environmental compartments is a significant concern due to the potential for long-term exposure to ecosystems and the possibility of bioaccumulation in the food chain. The slow degradation rates mean that these compounds can remain in the environment for extended periods, posing ongoing risks.
Environmental Persistence and Half-Life Estimation
The environmental persistence of a chemical is often quantified by its half-life, which is the time it takes for 50% of the initial concentration to be degraded. For tribromodiphenyl ethers, their persistence and half-life can vary significantly depending on the environmental medium and the degradation processes involved.
Predicted and Measured Half-lives in Aqueous Systems
In aqueous systems, the persistence of tribromodiphenyl ethers is influenced by processes such as photolysis (degradation by light), hydrolysis (reaction with water), and biodegradation.
Photodegradation has been identified as a significant pathway for the breakdown of tribromodiphenyl ethers in water. Studies on 2,4,4'-tribromodiphenyl ether (BDE-28) have shown that its photodegradation rate is influenced by the light source, the presence of solvents, inorganic salts, and humic substances epa.gov. For instance, the degradation rate was found to be significantly faster under a 300 W mercury lamp compared to a 500 W xenon lamp epa.gov. The presence of certain metal ions, such as Fe3+ and NH4+, can accelerate photodegradation, while others like Fe2+ and Cu2+ can have an inhibitory effect epa.gov.
The photodegradation of BDE-28 in aqueous surfactant solutions primarily proceeds through photodebromination, leading to the formation of dibromodiphenyl ethers, monobromodiphenyl ether, and eventually diphenyl ether nih.gov. The table below summarizes the factors influencing the photodegradation of BDE-28 in aqueous environments.
| Factor | Influence on BDE-28 Photodegradation Rate | Reference |
| Light Source | Degradation rate varies significantly with the type of lamp used. | epa.gov |
| Solvents | The choice of solvent can impact the degradation rate. | epa.gov |
| Inorganic Salts | Certain metal ions can either accelerate or inhibit degradation. | epa.gov |
| Humic Acid | Can inhibit photodegradation. | epa.gov |
| Surfactants | The type and concentration of surfactant can affect the degradation rate. | nih.gov |
Half-lives in Soil and Sediment Environments
The persistence of this compound (triBDE) congeners in the environment is a significant concern due to their potential for bioaccumulation and toxicity. The half-life of these compounds in soil and sediment is a key indicator of their environmental persistence. Research indicates that the degradation of triBDEs is generally a slow process, influenced by the specific congener and the environmental conditions.
One of the most studied triBDE congeners is 2,4,4'-tribromodiphenyl ether (BDE-28). Studies on the biodegradation kinetics of BDE-28 in soil have shown it to be highly persistent. In both aerobic and anaerobic soil conditions, BDE-28 exhibits a longer half-life compared to other brominated flame retardants such as tetrabromobisphenol A (TBBPA) and 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) nih.gov. While specific half-life values can vary significantly depending on the study conditions, the general consensus points towards a prolonged persistence in soil environments.
In sediment environments, the fate of triBDEs is similarly characterized by slow degradation. The debromination of higher brominated diphenyl ethers, such as decabromodiphenyl ether (BDE-209), can lead to the formation of lower brominated congeners, including triBDEs researchgate.net. This formation pathway can contribute to the continued presence of triBDEs in sediments over extended periods. The hydrophobic nature of these compounds causes them to partition strongly to sediment particles, which can further limit their bioavailability for microbial degradation and enhance their persistence researchgate.netresearchgate.net.
While precise, universally applicable half-life figures for this compound in soil and sediment are challenging to establish due to the variability in environmental matrices and conditions, the available data underscores their persistent nature. The table below summarizes findings on the relative persistence of a key this compound congener.
*Compared to TBBPA, TBECH, HxBrBz, and 246BrPh in the same study. nih.gov
Environmental Factors Influencing Degradation Rates and Persistence
The degradation and persistence of this compound congeners in soil and sediment are governed by a complex interplay of various environmental factors. These factors can significantly alter the transformation pathways and the ultimate fate of these compounds.
Photodegradation: Sunlight, particularly UV radiation, is a key factor in the degradation of tribromodiphenyl ethers. The rate of photodegradation is influenced by the light source and intensity mdpi.com. For instance, studies on the photodegradation of BDE-209 in soil suspensions, which can produce lower brominated congeners like triBDEs, have shown that mercury lamps (rich in UV) are more effective than xenon lamps (more similar to natural sunlight) in breaking down the molecule mdpi.com. The presence of soil particles can inhibit photodegradation due to a light-shielding effect mdpi.com.
pH: The pH of the soil or sediment can influence the rate of degradation. For the photodegradation of BDE-209, an increase in pH from 3.5 to 9.5 has been shown to increase the degradation rate mdpi.com. This is potentially due to the increased availability of hydroxide ions to neutralize protons generated during the reaction, thereby promoting the forward degradation reaction mdpi.com.
Organic Matter and Humic Substances: The presence of organic matter and humic acids in soil and sediment plays a dual role. On one hand, these substances can act as photosensitizers, potentially accelerating photodegradation. On the other hand, they can also act as light screens, inhibiting degradation by reducing the amount of light reaching the this compound molecules mdpi.com. Studies have shown that an increase in humic acid concentration can lead to a significant decrease in the photodegradation rate of PBDEs mdpi.com. Furthermore, the strong sorption of tribromodiphenyl ethers to soil and sediment organic matter can reduce their bioavailability to microorganisms, thereby hindering biodegradation and increasing their persistence nih.gov.
Microbial Activity: The microbial communities present in soil and sediment are crucial for the biodegradation of tribromodiphenyl ethers. The degradation can occur under both aerobic and anaerobic conditions, although the rates and pathways may differ nih.gov. The presence of specific microbial species capable of dehalogenation is a key determinant of the degradation potential of a given environment. For example, the reductive debromination of higher brominated PBDEs to triBDEs has been observed in soil slurry microcosms, indicating microbial involvement researchgate.net.
Presence of Other Chemicals: The presence of other chemicals, such as metal ions, can also affect degradation rates. For instance, ions like Fe³⁺ and Cu²⁺ can act as photo competitors, absorbing light and thereby inhibiting the photodegradation of PBDEs mdpi.com.
The following table summarizes the influence of key environmental factors on the degradation of this compound and related PBDEs.
Bioaccumulation and Trophic Transfer of Tribromodiphenyl Ether Congeners in Ecosystems
Bioaccumulation Potential in Aquatic Organisms
The bioaccumulation of TriBDEs in aquatic environments is a critical entry point for these contaminants into the food web. Organisms can absorb these compounds directly from the water or through their diet. mdpi.com Factors such as the organism's feeding habits, lipid content, and metabolic capability, along with the physicochemical properties of the specific TriBDE congener, influence the extent of accumulation. nih.govnih.gov
Various fish species exhibit the potential to accumulate TriBDEs from their environment. The uptake and retention are governed by the species' physiology and the congener's structure. Due to their lipophilicity, PBDE concentrations often show a positive correlation with the lipid content of fish tissues. nih.gov Studies have shown that lower-brominated congeners, such as 2,4,4'-tribromodiphenyl ether (BDE-28), are readily taken up by aquatic life. Research has indicated that the uptake efficiency for BDE-28 can be among the highest for PBDE congeners. researchgate.net
Concentrations of PBDEs, including TriBDEs, have been documented in numerous fish species globally. For instance, in a study of marine species from Bohai Bay, China, the sum of several major PBDE congeners, including BDE-28, was found to be significantly higher in fish compared to invertebrates. nih.gov Similarly, BDE-28 was among the congeners detected in various aquatic species from a shallow lake in the Yangtze River Delta. nih.gov Fish with benthic (bottom-dwelling) habits may exhibit higher levels of bioaccumulation, potentially due to exposure through contaminated sediments. mdpi.com
The retention of these compounds is linked to metabolic processes. Some research suggests that certain congeners, like BDE-28, which lack bromine atoms in the meta position, are not readily metabolized by some fish species, potentially leading to longer retention times. acs.org
Table 1: Reported Concentrations of PBDEs (including TriBDE) in Fish
| Location | Species | Tissue | ΣPBDE Concentration (ng/g lipid weight) | Key TriBDE Congener Detected |
|---|---|---|---|---|
| Bohai Bay, China | Various Fish | Not Specified | 2.9 - 767 | BDE-28 |
| Lake Chapala, Mexico | Cyprinus carpio | Whole Body | 1.06 - 6.07 (ng/g dry weight) | BDE-28 |
| Yangtze River Delta, China | Culter alburnus | Not Specified | up to 85.8 | BDE-28 |
Aquatic invertebrates, including mollusks and crustaceans, represent a crucial link in the transfer of TriBDEs from the abiotic environment to higher trophic levels. mdpi.com These organisms can accumulate PBDEs directly from contaminated water and sediment. For many benthic invertebrates, uptake from sediment is considered a primary exposure pathway. nih.gov
Studies have systematically detected PBDEs in various invertebrate species. In a freshwater ecosystem, the benthic amphipod Gammarus pulex was found to accumulate tri- to hepta-BDEs, with biota-to-sediment accumulation factors (BSAFs) being congener-specific and ranging from 0.5 to 2.6. nih.gov In marine environments, concentrations of 16 different PBDE congeners in invertebrates were measured in a range of 1.4 to 425 ng/g lipid weight. nih.gov In some food webs, certain invertebrates, like the amphipod Diporeia, have been identified as potential major dietary sources of PBDEs for fish. nih.gov
Table 2: Bioaccumulation Metrics for PBDEs in Aquatic Invertebrates
| Organism | PBDE Congeners | Metric | Value Range | Reference |
|---|---|---|---|---|
| Gammarus pulex (Amphipod) | Tri- to Hepta-BDEs | BSAF | 0.5 ± 0.3 - 2.6 ± 1.2 | nih.gov |
| Various Marine Invertebrates | 16 PBDE Congeners | Concentration | 1.4 - 425 ng/g lipid | nih.gov |
Trophic Transfer and Biomagnification in Food Webs
Once they have entered the base of the food web, TriBDEs can be transferred to successively higher trophic levels, a process known as trophic transfer. When the concentration of a contaminant increases with each step up the food web, it is termed biomagnification. cimi.org
The biomagnification potential of a chemical in a food web is quantified using the Trophic Magnification Factor (TMF). The TMF is derived from the slope of the regression between the log-transformed, lipid-normalized contaminant concentration and the trophic level of the organisms sampled. nih.gov A TMF value significantly greater than 1 is considered conclusive evidence that a substance biomagnifies. nih.govnih.gov
Studies of various aquatic food webs have demonstrated that many PBDE congeners biomagnify. In a freshwater food web in South China, TMFs for 18 PBDE congeners ranged from 0.26 to 4.47, with several congeners showing TMFs greater than one. nih.gov Research in a shallow lake food web also found that the TMF values for most measured PBDE congeners were significantly higher than 1. nih.gov The biomagnification potential is often linked to the chemical's properties; compounds that are moderately hydrophobic (log Kow 6–8) and are metabolized slowly tend to have the highest TMFs. usgs.govkarenkiddlab.com
When compared to other well-known POPs, the biomagnification behavior of PBDEs shows some differences. A direct comparison with polychlorinated biphenyls (PCBs) in a freshwater food web revealed that the TMFs for PBDEs were generally lower than those for PCBs with the same number of halogen atoms. nih.gov This suggests a comparatively lower, though still significant, biomagnification potential for PBDEs. nih.gov
Despite these differences, the TMFs for many PBDEs are well within the range observed for other legacy POPs that are known to biomagnify. researchgate.net For example, in a terrestrial food web, TMFs for a range of POPs, including PBDEs and PCBs, ranged from 1.2 to 15, indicating that the majority of these pollutants were biomagnifying. researchgate.net
The degree to which an organism accumulates TriBDEs is heavily influenced by its ability to metabolize and eliminate the compound. nih.govacs.org Metabolic capabilities can vary significantly between species, leading to species-specific vulnerabilities to bioaccumulation. nih.gov
Research on fish has revealed substantial differences in PBDE metabolism. For example, the rate of metabolite formation from PBDEs was found to be 10 to 100 times faster in common carp compared to rainbow trout and salmon. acs.org Carp also exhibited a preference for debrominating at the meta-position on the diphenyl ether structure, a pathway that differs from that observed in trout and salmon. acs.org Notably, some studies have shown that congeners without meta-substituted bromines, such as BDE-28, were not biotransformed in certain in vitro fish liver cell systems, which could lead to their persistence and accumulation in those species. nih.govacs.org
In general, fish appear to have a more developed capacity for PBDE metabolism compared to invertebrates, which can lead to different congener patterns between these groups. nih.gov These metabolic differences are critical determinants of the fate and bioaccumulation potential of TriBDEs and other PBDE congeners within aquatic food webs. researchgate.net
Bioaccumulation and Distribution in Terrestrial Ecosystems (e.g., Vegetation, Mammals)
The bioaccumulation of tribromodiphenyl ether (TriBDE) and other polybrominated diphenyl ethers (PBDEs) in terrestrial ecosystems is a significant concern due to their persistence and potential for trophic transfer. While specific data on TriBDE congeners in terrestrial vegetation is limited, the behavior of other PBDEs suggests that uptake from contaminated soil is a potential pathway. For instance, studies on decabromodiphenyl ether (BDE-209) have shown its presence in earthworms, which are crucial terrestrial invertebrates. In one study, the bioaccumulation factor for BDE-209 in earthworms was found to be influenced by the presence of other contaminants like lead nih.gov. The biodegradation of BDE-209 in earthworms resulted in the formation of lower brominated congeners, such as BDE-206 and BDE-208 nih.gov. This suggests that soil-dwelling organisms can accumulate and transform higher brominated PBDEs, potentially leading to the formation of more bioaccumulative and toxic congeners within the terrestrial food web.
In terrestrial mammals, PBDEs have been widely detected, indicating their ability to bioaccumulate in higher trophic levels. While specific quantitative data on TriBDE bioaccumulation in wild terrestrial mammals is not extensively detailed in the available research, the general principles of lipophilicity and persistence that govern PBDE bioaccumulation apply. These compounds accumulate in fatty tissues, and their concentrations can increase up the food chain. The presence of various PBDE congeners in the tissues of terrestrial wildlife highlights the widespread contamination of terrestrial environments and the potential for these compounds to be transferred to predators, including humans.
Table 1: Bioaccumulation of BDE-209 in Earthworms in the Presence of Lead (Pb)
| BDE-209 Concentration (mg/kg) | Pb Concentration (mg/kg) | Average Bioaccumulation Factor (BAF) |
| 10 or 100 | 0 (single exposure) | 0.44 |
| 10 or 100 | 250 | 0.53 |
This table illustrates the effect of lead on the bioaccumulation of BDE-209 in earthworms, showing an increased BAF in the presence of lead. nih.gov
Debromination in Biota and Formation of Bioaccumulative Congeners
The process of debromination, the removal of bromine atoms from the diphenyl ether structure, is a critical transformation pathway for PBDEs in biota. This process can lead to the formation of lower-brominated congeners that are often more persistent, bioaccumulative, and toxic than their parent compounds. While higher brominated PBDEs like decabromodiphenyl ether (BDE-209) have been considered less bioavailable due to their larger molecular size, their debromination in organisms can produce more hazardous substances, including TriBDEs.
Evidence for in vivo debromination of BDE-209 has been observed in various organisms. For example, studies in aquatic biota have shown that fish can metabolize BDE-209 to form a range of lower-brominated congeners nih.govnih.gov. Sunfish, creek chub, and crayfish collected from a wastewater-receiving stream contained Tri- through deca-PBDEs, including congeners not present in the commercial BDE-209 mixture, suggesting metabolic debromination nih.gov. Laboratory studies with fish have further confirmed that BDE-209 can be debrominated to form various congeners, including hexa-, hepta-, octa-, and nona-BDEs researchgate.net.
This metabolic process is not limited to aquatic life. In vivo debromination of BDE-209 has also been demonstrated in mammals researchgate.net. The formation of these lower-brominated congeners is significant because they tend to have a higher potential for bioaccumulation. For instance, some studies have observed that certain hexa-BDEs are major metabolites of BDE-209 in fish pops.int. The concern is that the environmental presence of highly brominated PBDEs can act as a source for the in-organism formation of more dangerous, lower-brominated congeners.
The debromination pathways can be complex and species-specific. For example, in juvenile fathead minnows exposed to BDE-209, a range of lower PBDE congeners from penta-BDE to octa-BDEs were formed nih.gov. The reductive debromination appeared to be dominated by the removal of bromine atoms from meta- and para-positions nih.gov. The formation of more bioaccumulative congeners through debromination highlights the need to consider the transformation products of PBDEs when assessing their environmental risk.
Table 2: Examples of BDE-209 Debromination Products in Biota
| Organism | BDE-209 Metabolites Detected |
| Sunfish, Creek Chub, Crayfish | Tri- through Deca-PBDEs (including BDE-179, -184, -188, -201, -202) nih.gov |
| Juvenile Fathead Minnows | Penta-BDE-101 to Octa-BDEs nih.gov |
| Carp | Hexa-BDEs as main metabolites of octa- and deca-BDEs pops.int |
This table provides examples of lower-brominated PBDE congeners that are formed from the debromination of BDE-209 in different organisms.
Ecotoxicological Implications and Environmental Risk Assessment of Tribromodiphenyl Ether Congeners
General Ecotoxicity in Aquatic and Terrestrial Wildlife
The ecotoxicity of tribromodiphenyl ethers and other lower-brominated PBDEs is a significant concern due to their persistence, bioaccumulation, and potential for biomagnification in food webs. These compounds are released into the environment through various pathways, including industrial emissions, leaching from consumer products, and disposal of electronic waste. Once in the environment, their hydrophobic nature facilitates their partitioning into sediments and biota.
In aquatic environments, lower-brominated PBDEs have been detected in various organisms, from invertebrates to fish and marine mammals. Studies have shown that congeners such as 2,2',4-tribromodiphenyl ether (BDE-17) and 2,4,4'-tribromodiphenyl ether (BDE-28) can be taken up by organisms like the freshwater amphipod Gammarus pulex. Research indicates that the uptake rates of these lower-brominated congeners can be higher than those of more heavily brominated ones. For instance, in Gammarus pulex, the uptake of BDE-28 was observed to be among the highest of the tested congeners vliz.be.
The toxicity of these compounds can manifest in various ways. For example, while specific studies on tribromodiphenyl ether are scarce, research on the closely related BDE-47 has demonstrated a range of toxic effects in marine organisms, including impaired motility, developmental issues, and liver toxicity mdpi.com. Given the structural similarities, it is plausible that tribromodiphenyl ethers could elicit similar adverse outcomes.
Table 1: Documented Ecotoxicological Effects of Lower-Brominated PBDEs in Wildlife
| Organism | PBDE Congener(s) | Observed Effects |
|---|---|---|
| Gammarus pulex (amphipod) | BDE-28 | High uptake rate, indicating potential for bioaccumulation vliz.be. |
| Marine Rotifers | BDE-47 | Higher toxicity compared to higher-brominated congeners mdpi.com. |
| Fish (various) | General PBDEs | Bioaccumulation in liver and muscle tissues nih.gov. |
| Gray Seal Pups | BDE-47 | Correlation between blubber concentration and first-year survival rate mdpi.com. |
The environmental risk assessment of these compounds is complex. It involves evaluating their environmental concentrations, bioavailability, and the sensitivity of different species. The risk quotient, which compares the predicted environmental concentration to the predicted no-effect concentration, is often used. For some lower-brominated PBDEs like BDE-47, the risk quotient in certain surface waters has been determined to be low, suggesting a lower immediate ecological risk in those specific environments nih.gov. However, the potential for long-term effects and impacts on sensitive species or ecosystems with higher contamination levels cannot be disregarded.
Mechanisms of Endocrine System Disruption in Aquatic Organisms and Wildlife
A primary concern regarding lower-brominated PBDEs, including by extension tribromodiphenyl ethers, is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The endocrine system is a complex network of glands and hormones that regulate many of the body's functions.
The mechanisms by which PBDEs disrupt endocrine function are multifaceted and can involve interactions with various hormonal pathways. One of the most studied mechanisms is their interference with thyroid hormone signaling. Thyroid hormones are crucial for normal growth, development, and metabolism in vertebrates. The chemical structure of some hydroxylated metabolites of PBDEs is similar to that of the thyroid hormone thyroxine (T4), allowing them to bind to thyroid hormone receptors and transport proteins. This can lead to disruptions in thyroid hormone homeostasis.
In fish, exposure to PBDEs has been shown to alter thyroid hormone levels. While direct evidence for this compound is limited, studies on other lower-brominated congeners provide insight. For instance, exposure to certain PBDEs can affect the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, which regulates thyroid hormone production.
Another mechanism of endocrine disruption by PBDEs is their potential to interfere with steroid hormone pathways, including estrogens and androgens. These hormones are critical for reproductive development and function. Some PBDEs and their metabolites have been shown to exhibit estrogenic or anti-estrogenic activity, as well as anti-androgenic activity. This can lead to reproductive impairments in exposed wildlife.
Table 2: Potential Mechanisms of Endocrine Disruption by Lower-Brominated PBDEs
| Endocrine Pathway | Mechanism of Disruption | Potential Effects in Wildlife |
|---|
The implications of endocrine disruption for wildlife populations can be severe, potentially leading to reduced reproductive success and population declines. The subtle nature of these effects, which may not cause immediate mortality but can have long-term consequences, makes them a particularly insidious threat.
Advanced Analytical Methodologies for Detection and Quantification of Tribromodiphenyl Ether Congeners in Environmental Samples
Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical preliminary step to remove interfering substances and concentrate the TriBDE congeners prior to instrumental analysis. researchgate.net The choice of technique is dictated by the specific characteristics of the environmental matrix, such as soil, sediment, water, or dust. cdc.gov
Extraction Methods (e.g., Soxhlet Extraction, Liquid-Liquid Extraction, Solid Phase Extraction)
The initial step in sample preparation is the extraction of TriBDEs from the solid or liquid matrix. Several established and modern techniques are employed for this purpose.
Soxhlet Extraction: This is a traditional and widely used method for extracting organic compounds from solid materials. chromatographyonline.com It involves continuously washing the sample with a distilled solvent (such as a hexane (B92381)/acetone (B3395972) mixture) over an extended period (e.g., 22-24 hours). cdc.govnih.gov While robust and effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvents. nih.govlcms.cz It is often considered a benchmark against which newer methods are compared. chromatographyonline.comresearchgate.net
Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. phenomenex.comlcms.cz For aqueous samples like river and seawater, TriBDEs are extracted into a water-immiscible organic solvent. cdc.gov This technique is fundamental for isolating analytes from a liquid matrix. lcms.cz
Solid Phase Extraction (SPE): SPE is a technique where compounds in a liquid sample are separated by their affinity for a solid sorbent. lcms.cz It is a versatile method used for water samples and for the cleanup of sample extracts. cdc.govagilent.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent, which retains the TriBDEs. The analytes are then eluted using a small volume of an appropriate solvent. lcms.cz SPE is advantageous due to its reduced solvent consumption and potential for automation compared to traditional LLE. eurofins.com
Modern variations like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), use elevated temperatures and pressures to enhance extraction efficiency, significantly reducing extraction time and solvent usage compared to Soxhlet. lcms.czresearchgate.net Another technique, Matrix Solid Phase Dispersion (MSPD), has been optimized for complex biological tissues and has shown extraction efficiency comparable to the Soxhlet method but with substantially reduced time and solvent consumption. nih.gov
| Extraction Method | Typical Matrix | Advantages | Disadvantages |
|---|---|---|---|
| Soxhlet Extraction | Soil, Sediment, Dust | Robust, well-established, effective | Time-consuming, high solvent consumption |
| Liquid-Liquid Extraction (LLE) | Water | Simple, effective for liquid samples | Can be labor-intensive, may form emulsions |
| Solid Phase Extraction (SPE) | Water, Sample Extracts | Reduced solvent use, high selectivity, automation potential | Can be affected by matrix components clogging the sorbent |
| Pressurized Liquid Extraction (PLE/ASE) | Soil, Sediment, Tissue | Fast, low solvent use, automated | Requires specialized equipment |
Purification and Clean-up Procedures (e.g., Basic Alumina (B75360), Acidic/Deactivated Silica (B1680970) Columns)
Following extraction, the resulting extract contains the target TriBDEs along with co-extracted interfering compounds such as lipids and humic acids. cdc.gov A cleanup step is essential to remove these interferences, which can otherwise negatively impact the instrumental analysis. researchgate.net
Column chromatography is a widely used cleanup technique. cdc.gov The extract is passed through one or more columns packed with adsorbents like:
Silica Gel: Multi-layer silica gel columns, often treated with sulfuric acid, are effective for removing lipids and other organic interferences. researchgate.netnih.gov
Alumina: Activated alumina can be used in conjunction with silica gel to fractionate the sample and remove polar compounds. nih.gov
Florisil: This is another common adsorbent used for cleaning up environmental extracts containing persistent organic pollutants. cdc.govagilent.com
These adsorbents separate the TriBDEs from interfering substances based on polarity. For instance, a method developed for sediment samples used a multi-layer silica gel column, followed by alumina/silica gel columns, and a final purification on a Florisil column. nih.gov The choice and combination of adsorbents are tailored to the specific matrix and the interferences present.
Chromatographic and Spectrometric Analysis Techniques
The identification and quantification of TriBDE congeners are most often accomplished by gas chromatography (GC) coupled with mass spectrometry (MS). cdc.govnih.gov
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
GC/MS is the primary analytical technique for the congener-specific analysis of polybrominated diphenyl ethers (PBDEs), including TriBDEs. cdc.gov The gas chromatograph separates the individual TriBDE congeners based on their boiling points and interaction with a capillary column. waters.com The separated congeners then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. labrulez.com
Different ionization techniques can be employed. Electron Capture Negative Ionization (ECNI) is particularly sensitive for compounds with four or more bromine atoms. cdc.gov However, electron ionization (EI) coupled with triple quadrupole mass spectrometry (MS/MS) offers enhanced selectivity, which is beneficial for complex samples. agilent.com This technique, known as GC-MS/MS, monitors specific fragmentation patterns for each congener, reducing background interference and improving accuracy. waters.comosti.gov
High-Resolution Mass Spectrometry (e.g., Orbitrap MS, LTQ-Orbitrap MS) for Enhanced Sensitivity and Specificity
For ultra-trace analysis, high-resolution mass spectrometry (HRMS) offers significant advantages in sensitivity and specificity. thermofisher.com Instruments like the Orbitrap GC-MS can provide high mass accuracy, which is critical for the correct identification of compounds in complex environmental samples. thermofisher.com
The high resolving power of Orbitrap technology allows for the confident identification of TriBDE congeners by measuring their exact mass with a high degree of accuracy (e.g., <2 ppm). thermofisher.com This capability helps to distinguish the target analytes from matrix interferences that may have the same nominal mass. The use of targeted selected ion monitoring (t-SIM) on these systems allows for the detection of TriBDEs at very low concentrations (pg on-column). thermofisher.com
| Technique | Ionization Mode | Key Advantage | Typical Detection Limit Range |
|---|---|---|---|
| GC-MS | ECNI | High sensitivity for polybrominated compounds | 1.5 pg to 24.3 pg rsc.org |
| GC-MS/MS (QqQ) | EI | High selectivity, reduces matrix interference | 0.12 pg to 7.1 pg nih.gov |
| GC-HRMS (Orbitrap) | EI | High mass accuracy and sensitivity | Detects 1.0 ng/mL standards (lowest level tested) thermofisher.com |
Challenges in Analytical Quantification (e.g., Compound Degradation, Matrix Interferences, Chromatographic Separation of Isomers)
Despite the advanced instrumentation, the analytical quantification of TriBDEs is subject to several challenges.
Compound Degradation: Higher brominated PBDEs can be susceptible to thermal degradation in the high-temperature environment of the GC injector port. nih.gov This can lead to the formation of less-brominated congeners and an underestimation of the original compound's concentration.
Matrix Interferences: Environmental samples are inherently complex. chromatographyonline.com Co-extracted substances from the sample matrix can interfere with the detection of the target analytes, potentially causing signal suppression or enhancement, which leads to inaccurate quantification. arborassays.comfreshdesk.com This is a significant issue in complex matrices like soil, waste, and biological tissues. eurofins.com
Chromatographic Separation of Isomers: There are 209 possible PBDE congeners, many of which are isomers (compounds with the same chemical formula but different structures). thermofisher.com These isomers often have very similar physical and chemical properties, making their separation by gas chromatography difficult. biocompare.com For example, the co-elution of critical isomer pairs can lead to misidentification and quantification errors if the mass spectrometer cannot resolve them. thermofisher.comthermofisher.com
Overcoming these challenges requires careful method optimization, including the use of appropriate cleanup procedures, optimized GC temperature programs, and highly selective mass spectrometry techniques. nih.govarborassays.com
Application of Certified Reference Materials and Standard Solutions for Accuracy and Precision
The accuracy and precision of analytical methodologies for the detection and quantification of tribromodiphenyl ether congeners, such as 2,4,4'-tribromodiphenyl ether (BDE-28), in environmental samples are critically dependent on the proper use of Certified Reference Materials (CRMs) and standard solutions. These materials are indispensable tools for method validation, calibration, and ongoing quality control, ensuring that the data generated are reliable, comparable, and traceable to international standards.
Certified Reference Materials are homogeneous and stable materials with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. iaea.orgiaea.orgscribd.com They are designed to be as similar as possible to the actual environmental samples being analyzed, such as sediment, fish tissue, or dust. The use of matrix-matched CRMs allows laboratories to assess the entire analytical procedure, including extraction, cleanup, and instrumental analysis, thereby providing a robust measure of method performance. The production and certification of these materials generally follow stringent international guidelines, such as ISO 17034 and ISO Guide 35, ensuring their quality and reliability. iaea.orgscribd.comiaea.org
Several organizations produce and distribute CRMs for polybrominated diphenyl ethers (PBDEs), including this compound congeners. These include the National Institute of Standards and Technology (NIST) in the United States, the Joint Research Centre (JRC) of the European Commission, and the International Atomic Energy Agency (IAEA). These CRMs undergo rigorous characterization, often through interlaboratory comparison studies involving expert laboratories, to establish the certified values and their associated uncertainties. iaea.orgscribd.com
For instance, the IAEA offers a fish homogenate sample, IAEA-435A, which has a certified mass fraction for BDE-28. iaea.orgiaea.org Similarly, the JRC has developed ERM-CC537a, a freshwater sediment CRM with a certified value for BDE-28. scribd.comeuropa.eusigmaaldrich.com These materials enable laboratories to verify the accuracy of their measurements and demonstrate their competence in analyzing PBDEs in relevant environmental matrices.
The following interactive table provides details on some available Certified Reference Materials containing this compound (BDE-28).
In addition to CRMs, standard solutions of individual this compound congeners and mixtures of various PBDEs are commercially available from suppliers such as AccuStandard and Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.comaccustandard.comaccustandard.com These solutions are typically prepared in high-purity solvents like isooctane and are available in various concentrations. They serve several critical functions in the analytical workflow:
Instrument Calibration: Standard solutions are used to create calibration curves to determine the relationship between the instrument response and the concentration of the analyte. This is a fundamental step for accurate quantification.
Method Development and Validation: They are used to optimize analytical methods, for example, by determining the retention time of BDE-28 in a chromatographic system and assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).
Quality Control: Standard solutions are regularly analyzed alongside environmental samples as quality control checks to monitor instrument performance and ensure the ongoing validity of the calibration.
The following interactive table details examples of commercially available standard solutions for this compound.
To further enhance accuracy, especially in complex matrices, isotopically labeled internal standards are often employed. For the analysis of BDE-28, a ¹³C-labeled analog can be used. This internal standard is added to the sample at the beginning of the analytical process and behaves similarly to the native BDE-28 throughout the extraction and cleanup steps. By measuring the ratio of the native analyte to its labeled counterpart, analytical chemists can correct for losses that may occur during sample preparation, leading to more accurate and precise quantification.
The use of CRMs and standard solutions is a cornerstone of quality assurance and quality control in the analysis of this compound. By incorporating these materials into their analytical schemes, laboratories can ensure the reliability and comparability of their data, which is essential for environmental monitoring and regulatory compliance.
Remediation Strategies and Technologies for Tribromodiphenyl Ether Contamination
Chemical Remediation Approaches for Debromination
Chemical remediation focuses on the cleavage of carbon-bromine (C-Br) bonds, a process known as debromination, which is the critical step in reducing the toxicity of PBDEs.
Reductive debromination has emerged as a promising strategy for treating PBDE contamination. acs.org This process involves the transfer of electrons to the PBDE molecule, leading to the removal of bromine atoms.
Zero-Valent Metal Reduction: Zero-valent iron (ZVI) is a strong reducing agent that has been extensively studied for the degradation of various organic contaminants, including PBDEs. acs.orgnih.gov The use of nanoscale ZVI (nZVI) is particularly effective due to its large specific surface area, which enhances reaction rates compared to micro-scale iron particles. nih.gov Studies have shown that nZVI can effectively debrominate PBDEs in a stepwise reaction, progressively removing bromine atoms to form lower brominated compounds and ultimately the fully debrominated diphenyl ether. nih.govstanford.edu For instance, research on 2,3,4-tribromodiphenyl ether (BDE 21) demonstrated that nZVI treatment leads to the formation of various di- and mono-brominated diphenyl ethers. nih.gov The reaction rate generally decreases as the number of bromine atoms decreases. acs.org
The effectiveness of ZVI can be further enhanced by creating bimetallic systems. The addition of a catalyst like palladium (Pd) to nZVI (nZVI/Pd) has been shown to promote debromination kinetics and can alter the preferential position of bromine removal, potentially reducing the formation of by-products with high estrogenic potencies. researchgate.netstanford.edu
Catalytic Hydrogenation: This technique uses a catalyst to facilitate the reaction of hydrogen with the contaminant. A notable example is the use of copper-titanium dioxide (Cu/TiO2) nanocomposites as a noble-metal-free catalyst for the catalytic transfer hydrogenation of tetrabromodiphenyl ether (BDE-47). nih.gov Using hydrazine hydrate as a hydrogen donor (reducing agent), this system achieved extremely rapid and deep debromination under mild conditions. nih.gov Research demonstrated a 100% degradation removal and 87.7% debromination efficiency within just 3 seconds for BDE-47. nih.gov The proposed mechanism involves the transfer of electrons from the hydrazine hydrate to the metallic copper, which then interacts with the adsorbed PBDE, facilitating debromination through hydrogen donation. nih.gov
Table 1: Performance of Reductive Debromination Technologies
| Technology | Target Compound | Catalyst/Reagent | Key Findings | Reference |
|---|---|---|---|---|
| Zero-Valent Metal Reduction | 2,3,4-tribromodiphenyl ether (BDE 21) | Nanoscale Zero-Valent Iron (nZVI) | Effective stepwise debromination to lower brominated congeners and diphenyl ether. | nih.gov |
| Bimetallic Reduction | Environmentally-abundant PBDEs | Palladized nZVI (nZVI/Pd) | Promoted kinetics and more complete debromination to diphenyl ether compared to nZVI alone. | stanford.edu |
Photoremediation utilizes light to initiate the degradation of contaminants. Photodegradation, particularly through photocatalysis, has been identified as an important pathway for eliminating PBDEs from the environment. nih.gov
Photocatalysis: This advanced oxidation process often employs a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon absorbing light, generates highly reactive species that can degrade pollutants. hkbu.edu.hk Studies on the photocatalytic degradation of decabromodiphenyl ether (BDE-209) using nano-scaled TiO2 under visible light showed a half-life of 3.05 days, with tetra- and penta-BDEs as the major degradation products. hkbu.edu.hk The efficiency of photocatalysis can be influenced by factors like pH and the presence of other substances like humic acid. hkbu.edu.hk Combining different materials can also enhance performance. For example, a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction decorated with palladium nanoparticles demonstrated rapid and complete debromination of BDE-47 using visible light. miami.edu The degradation mechanisms in photoremediation primarily involve debromination, but can also include hydroxylation and the breaking of the carbon-oxygen bond in the diphenyl ether structure. nih.gov
Electrochemical Methods: Electrochemical reduction is another technology being developed for PBDE remediation. mdpi.com This method uses an electric current to drive the reductive dehalogenation of contaminants at a cathode. The process often employs catalysts to improve efficiency. For instance, the electrochemical reduction of BDE-47 was investigated using palladium-coated metal foam electrodes (Ni, Cu, and Ag). mdpi.com The results showed that Pd loading enhanced debromination performance, with the Pd/Ni foam electrode exhibiting the highest efficiency. mdpi.com The degradation mechanism can vary depending on the electrode material, involving either active hydrogen atom transfer or direct electron transfer. mdpi.com
Mechanochemical Methods: These methods use mechanical energy, typically through ball milling, to induce chemical reactions and degrade solid-phase contaminants. mdpi.com This approach is particularly relevant for highly hydrophobic compounds like PBDEs that tend to accumulate in soils and sediments. mdpi.com Research on BDE-209 has shown that co-milling with reagents like lithium cobalt oxide (LiCoO2) and iron (Fe) can lead to almost complete degradation and debromination. mdpi.comresearchgate.net The process involves the reductive debromination of the PBDE by the iron, followed by the oxidative degradation of the debrominated products by the LiCoO2. mdpi.comresearchgate.net
Biological Remediation Approaches (Bioremediation)
Bioremediation leverages the metabolic processes of microorganisms to break down or transform pollutants. For PBDEs, anaerobic reductive debromination is a key pathway, as many higher brominated congeners are resistant to aerobic degradation. frontiersin.orgoaepublish.com
Microorganisms, particularly anaerobic bacteria, can use PBDEs as electron acceptors in a process called dehalorespiration, progressively removing bromine atoms. frontiersin.org Enrichment cultures containing Dehalococcoides have been shown to completely debrominate tetrabromodiphenyl ether (BDE-47) to diphenyl ether and extensively debrominate heptabromodiphenyl ether (BDE-183). frontiersin.org However, higher brominated ethers are generally more recalcitrant to microbial degradation than lower brominated ones. frontiersin.org The process is often slow compared to chemical methods and can be limited by the low bioavailability of PBDEs. researchgate.net To achieve complete destruction, a two-step process is often necessary: an initial anaerobic stage for debromination, followed by an aerobic stage where bacteria can break the diphenyl ether core of the resulting less-brominated compounds. oaepublish.com
Limitations and Challenges in Remediation Technology Implementation
Despite the promise of various remediation technologies, their practical implementation faces significant challenges. These include the high cost and energy consumption of some chemical methods, the slow reaction rates of bioremediation, and the potential for generating harmful by-products. acs.orgmdpi.com
A primary concern across multiple remediation strategies is the risk of incomplete degradation. The stepwise nature of debromination means that partially debrominated intermediates are formed. acs.orgnih.gov
In many cases, these lower-brominated congeners (e.g., tetra- to hexa-BDEs) can be more toxic and bioaccumulative than the parent highly brominated compounds. oaepublish.com For example, anaerobic bioremediation can effectively convert BDE-209 to compounds like BDE-47, but BDE-47 may not be completely degraded and is considered more toxic than the parent compound. oaepublish.com Similarly, photodegradation of BDE-209 results in the formation of tetra- and penta-BDEs. hkbu.edu.hk Furthermore, under certain conditions, such as the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28), there is a risk of forming even more toxic by-products like brominated dibenzofurans through intramolecular elimination. nih.gov This highlights the critical need for remediation technologies to achieve complete degradation to non-toxic end products like diphenyl ether. stanford.edu
Table 2: Potential Intermediates from Tribromodiphenyl Ether Degradation
| Degradation Pathway | Parent Compound | Potential Intermediates | Potential Final Products | Reference |
|---|---|---|---|---|
| Reductive Debromination | 2,3,4-tribromodiphenyl ether (BDE 21) | Dibromodiphenyl ethers, Monobromodiphenyl ethers | Diphenyl ether | nih.gov |
| Photodegradation | 2,4,4'-tribromodiphenyl ether (BDE-28) | Dibromodiphenyl ethers, Monobromodiphenyl ethers, Brominated dibenzofurans, Hydroxydiphenyls | Diphenyl ether, Dibenzofuran | nih.gov |
Practical Challenges for Large-Scale Environmental Application and Cost-Effectiveness of this compound Remediation
The transition from successful laboratory-scale degradation of this compound (TDE) to effective and economically viable large-scale environmental remediation is fraught with significant practical challenges. These challenges span technological, logistical, and financial domains, often hindering the widespread application of promising remediation strategies. The inherent properties of TDE, coupled with the complexities of contaminated sites, necessitate a careful evaluation of the practical limitations and cost-effectiveness of any proposed remediation technology.
A primary obstacle in the large-scale remediation of TDE is the sheer volume of contaminated soil or sediment that needs to be treated. Technologies that are highly effective in controlled laboratory settings may become prohibitively expensive or logistically complex when scaled up to treat extensive areas. For instance, ex situ methods that involve excavation and transport of contaminated material to a treatment facility incur substantial costs related to labor, machinery, and transportation. These costs can escalate significantly with increasing site size and depth of contamination claire.co.uk.
The selection of a remediation strategy is also heavily influenced by the specific characteristics of the contaminated site, including the concentration and distribution of TDE, soil type, hydrogeology, and the presence of co-contaminants. For example, the presence of dense non-aqueous phase liquids (DNAPLs) can pose a significant challenge for many remediation technologies.
The cost-effectiveness of a remediation technology is a critical factor in its selection and implementation. A comprehensive cost analysis must consider not only the initial capital investment but also long-term operation and maintenance (O&M) costs. For some technologies, such as pump-and-treat systems, O&M costs can be substantial and extend over many years. In contrast, other technologies may have higher upfront costs but lower long-term expenses.
The following data tables provide a comparative overview of the estimated costs and practical challenges associated with various remediation technologies that could be applied to TDE contamination. It is important to note that these figures are estimates and can vary significantly based on site-specific conditions.
Table 1: Estimated Cost Comparison of Remediation Technologies for TDE Contaminated Soil
| Remediation Technology | Estimated Cost per Cubic Meter (USD) | Key Cost Factors |
| Ex Situ | ||
| Excavation and Landfill | $200 - $500 | Transportation distance, landfill tipping fees, hazardous waste classification. |
| Thermal Desorption | $150 - $400 | Energy consumption, off-gas treatment requirements, soil moisture content. |
| Soil Washing | $100 - $300 | Chemical costs, water treatment and disposal, complexity of contaminant mixture. |
| In Situ | ||
| Bioremediation | $50 - $150 | Nutrient and amendment costs, monitoring requirements, treatment timeframe. |
| Chemical Oxidation (ISCO) | $75 - $250 | Oxidant cost, number of injections required, soil oxidant demand. |
| Phytoremediation | $20 - $100 | Plant selection and maintenance, long treatment duration, disposal of contaminated biomass. |
Table 2: Practical Challenges of Large-Scale Remediation Technologies for TDE
| Remediation Technology | Key Practical Challenges for Large-Scale Application |
| Ex Situ | |
| Excavation and Landfill | - Generation of large volumes of waste requiring transport and disposal. - Potential for dust and vapor emissions during excavation. - Limited landfill capacity for hazardous waste. |
| Thermal Desorption | - High energy consumption and associated carbon footprint. - Requirement for sophisticated and costly off-gas treatment systems. - Potential for formation of toxic byproducts if not properly controlled. |
| Soil Washing | - Difficulty in treating soils with high clay or organic matter content. - Generation of contaminated wastewater requiring further treatment. - Incomplete removal of strongly sorbed contaminants. |
| In Situ | |
| Bioremediation | - Slow degradation rates, requiring long treatment periods. - Difficulty in maintaining optimal conditions for microbial activity (e.g., nutrients, oxygen). - Limited effectiveness in highly contaminated source zones. |
| Chemical Oxidation (ISCO) | - Non-uniform delivery of oxidants in heterogeneous subsurface environments. - Potential for mobilization of heavy metals and other co-contaminants. - High natural oxidant demand in some soils, leading to increased chemical consumption. |
| Phytoremediation | - Limited to shallow contamination. - Long timeframes required to achieve cleanup goals. - Potential for contaminants to enter the food chain through plant uptake. |
Detailed Research Findings on Challenges and Cost-Effectiveness
Research into the practical application of remediation technologies for polybrominated diphenyl ethers (PBDEs), including TDE, highlights several key findings. Studies on bioremediation have shown that while it is a low-cost option, its effectiveness is often limited by the slow metabolic rates of the degrading microorganisms and the bioavailability of the contaminant. The presence of other organic matter in the soil can also compete with the target contaminant for microbial degradation.
Thermal desorption, while effective in removing a wide range of organic contaminants, is an energy-intensive process. The cost of fuel or electricity to heat large volumes of soil can be substantial. Furthermore, the off-gases generated during the process must be captured and treated to prevent the release of harmful pollutants into the atmosphere, adding another layer of complexity and cost.
Phytoremediation is often touted as a "green" and low-cost remediation alternative. However, its application for TDE is limited by the depth of contamination that plant roots can reach and the long timeframes required for plants to accumulate or degrade the contaminant. The disposal of the contaminated plant biomass at the end of the process also needs to be carefully managed.
Ultimately, the selection of a remediation strategy for a TDE-contaminated site requires a thorough site investigation and a detailed cost-benefit analysis of the available options. A combination of technologies, or a "treatment train" approach, may be necessary to effectively and economically address the contamination in both the source zone and the surrounding plume.
Regulatory Frameworks and Environmental Policy Responses Concerning Tribromodiphenyl Ether Congeners
International Conventions and Agreements
Global cooperation has been crucial in addressing the transboundary nature of persistent organic pollutants (POPs) like PBDEs. Two key international treaties, the Stockholm and Rotterdam Conventions, form the cornerstone of this effort.
Stockholm Convention on Persistent Organic Pollutants (POPs) : This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs. epa.gov Several PBDE congeners, particularly those found in commercial mixtures, are listed under the Convention. In 2009, tetrabromodiphenyl ether (tetraBDE), pentabromodiphenyl ether (pentaBDE), hexabromodiphenyl ether (hexaBDE), and heptabromodiphenyl ether (heptaBDE) were added to Annex A of the Convention, which calls for the elimination of their production and use. epa.govpops.int This listing effectively covers the primary components of the commercial PentaBDE and OctaBDE mixtures. epa.gov The listing includes specific exemptions for the recycling of articles that may contain these substances. pops.int Later, in 2017, decabromodiphenyl ether (decaBDE) was also listed in Annex A with some specific exemptions. pops.int
Rotterdam Convention : This convention promotes shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals. pic.int It facilitates information exchange about their characteristics and provides for a national decision-making process on their import and export. epa.gov Commercial PentaBDE and commercial OctaBDE are listed in Annex III of the convention, making them subject to the Prior Informed Consent (PIC) procedure. pic.intindustrialchemicals.gov.au This ensures that countries receiving shipments of these chemicals are fully aware of the potential health and environmental risks and have the opportunity to refuse import.
| Convention | Listed PBDEs | Annex/Category | Key Provision | Year Listed |
|---|---|---|---|---|
| Stockholm Convention | Tetrabromodiphenyl ether and Pentabromodiphenyl ether | Annex A | Elimination of production and use pops.int | 2009 pops.int |
| Stockholm Convention | Hexabromodiphenyl ether and Heptabromodiphenyl ether | Annex A | Elimination of production and use pops.int | 2009 pops.int |
| Stockholm Convention | Decabromodiphenyl ether | Annex A | Elimination with specific exemptions pops.int | 2017 pops.int |
| Rotterdam Convention | Commercial Pentabromodiphenyl ether | Annex III | Subject to Prior Informed Consent (PIC) procedure pic.int | 2013 pic.int |
| Rotterdam Convention | Commercial Octabromodiphenyl ether | Annex III | Subject to Prior Informed Consent (PIC) procedure industrialchemicals.gov.au | - |
National and Regional Regulatory Measures
Complementing international efforts, many countries and regions have implemented their own robust regulatory measures to control PBDEs.
European Union (EU) : The EU has been at the forefront of regulating PBDEs. The use of PentaBDE and OctaBDE was banned in 2004. ospar.org The Restriction of Hazardous Substances (RoHS) directive restricts the use of PBDEs in electrical and electronic equipment. Furthermore, the EU's POPs Regulation (EU) 2019/1021 prohibits the manufacturing, placing on the market, and use of substances listed in the Stockholm Convention. europa.eu The regulation sets strict Unintentional Trace Contaminant (UTC) limits for the sum of PBDEs in substances, mixtures, and articles, with even lower limits for products made from recycled materials, to be phased in through 2027. useforesight.iochemradar.com
United States : In the U.S., regulatory action has involved both voluntary phase-outs and federal rules. The sole U.S. manufacturer of PentaBDE and OctaBDE voluntarily ceased production in 2004. epa.gov The Environmental Protection Agency (EPA) has used the Toxic Substances Control Act (TSCA) to manage risks. In 2006, the EPA issued a Significant New Use Rule (SNUR) requiring notification to the agency before any new manufacture or import of congeners found in commercial PentaBDE and OctaBDE could occur. epa.govepa.gov This was later amended to include articles containing PBDEs and to address decaBDE, for which manufacturers and importers committed to a phase-out by the end of 2013. epa.govepa.gov Additionally, several states, including California, Washington, and Maine, have passed their own legislation banning various PBDEs in consumer products. unitls.com
Canada : Canada has also taken comprehensive action under the Canadian Environmental Protection Act, 1999 (CEPA 1999). publications.gc.ca In 2008, regulations came into force prohibiting the manufacture of all major PBDE congeners (tetra-, penta-, hexa-, hepta-, octa-, nona-, and decaBDE). binational.net The regulations also prohibit the import, use, and sale of the lower-brominated congeners (tetra-, penta-, and hexaBDE) that are considered persistent and bioaccumulative, as well as mixtures and products containing them. binational.netpublications.gc.ca
| Region/Country | Regulatory Action | Substances Covered | Key Details |
|---|---|---|---|
| European Union | Ban on use; RoHS Directive; POPs Regulation | PentaBDE, OctaBDE, DecaBDE and other PBDEs | Banned use of PentaBDE and OctaBDE since 2004. Sets strict UTC limits for PBDEs in articles, including those from recycled materials. ospar.orguseforesight.io |
| United States | Voluntary Phase-out; TSCA Significant New Use Rule (SNUR) | PentaBDE, OctaBDE, DecaBDE | Production of PentaBDE and OctaBDE ceased in 2004. SNUR requires EPA notification for new uses or imports. epa.govepa.gov |
| Canada | Prohibition Regulations under CEPA 1999 | Tetra-, Penta-, Hexa-, Hepta-, Octa-, Nona-, and DecaBDE | Prohibits manufacture of all listed PBDEs and restricts the import, use, and sale of tetra-, penta-, and hexaBDE congeners. binational.net |
| Australia | IChEMS Register | DecaBDE, NonaBDE, and others | Proposed prohibition on import, export, manufacture, and use from July 2025, with specific exemptions. cirs-group.com |
| Norway | Product Regulations | DecaBDE | Banned manufacture, import, export, sale, and use of decaBDE in most products since April 2008. miljodirektoratet.no |
Classification as Persistent, Bioaccumulative, and Inherently Toxic (PBiT) Substances
The stringent regulations placed on PBDEs are rooted in their classification as substances that are Persistent, Bioaccumulative, and Toxic (PBT) or Inherently Toxic (PBiT). tuvsud.comepa.gov
Persistence : Persistence refers to the ability of a chemical to resist degradation in the environment. Lower-brominated PBDEs, such as triBDE, are known to persist for long periods in soil, sediment, and water, allowing them to be transported over long distances. canada.ca
Bioaccumulation : Bioaccumulation is the process by which a substance builds up in living organisms to concentrations higher than those in the surrounding environment. epa.gov Due to their lipophilic (fat-loving) nature, PBDEs accumulate in the fatty tissues of organisms. canada.ca This leads to biomagnification, where concentrations increase at successively higher levels of the food chain.
Toxicity : PBDEs are recognized as toxic, with the potential to cause adverse effects on ecosystems and human health. tuvsud.comospar.org
In Canada, an ecological screening assessment concluded that tetra-, penta-, and hexaBDE congeners meet the criteria for persistence and bioaccumulation as defined by the Persistence and Bioaccumulation Regulations of CEPA 1999. publications.gc.capublications.gc.ca This classification mandates their addition to the Virtual Elimination List, which targets the ultimate removal of these substances from the environment. publications.gc.ca The U.S. EPA also identifies PBT chemicals as a priority concern because they remain in the environment for extended periods and concentrate in exposed organisms, posing potential risks even at low levels of release. epa.govepa.gov
Environmental Monitoring Programs and Risk Management Strategies
In response to the risks posed by PBDEs, comprehensive environmental monitoring programs and risk management strategies have been established.
Environmental Monitoring : Government agencies conduct routine monitoring to track the levels and trends of PBDEs in various environmental compartments. Environment and Climate Change Canada, for instance, monitors PBDE levels in air, water, sediment, and wildlife to assess the effectiveness of its risk management actions. canada.ca These programs are essential for determining whether regulations are successfully reducing the environmental presence of these chemicals. publications.gc.ca Monitoring data helps identify hotspots, understand environmental transport pathways, and evaluate the need for further regulatory action. canada.ca
Risk Management Strategies : Beyond bans and restrictions, risk management strategies aim to minimize environmental releases and human exposure from existing sources. Key components of these strategies include:
Management of Products and Waste : A significant challenge is managing the vast stock of consumer products still in use or entering the waste stream that contain PBDEs. canada.ca Strategies focus on proper disposal and limiting the recycling of PBDE-containing materials into new products where they could continue to cause exposure. epa.gov
International Cooperation : Given that PBDEs are subject to long-range transport, international engagement is a critical part of risk management. publications.gc.ca Canada and the United States collaborate under the Great Lakes Water Quality Agreement to develop binational strategies aimed at reducing PBDEs in the Great Lakes basin. binational.net
Alternatives Assessment : Regulatory agencies and industries have worked to identify and evaluate safer alternatives to PBDEs. The U.S. EPA's Design for the Environment (DfE) program, for example, conducted an assessment of flame-retardant alternatives to help manufacturers choose environmentally safer options. epa.govpops.int
These multifaceted strategies, combining regulatory controls with ongoing monitoring and international cooperation, are designed to progressively reduce the environmental and health risks associated with tribromodiphenyl ether and other PBDE congeners. canada.ca
Q & A
Q. What analytical methods are recommended for detecting Tribromodiphenyl ether congeners in biological matrices?
Gas chromatography-high-resolution mass spectrometry (GC-HRMS) with isotopic internal standards is a robust method for quantifying Tribromodiphenyl ethers in biological samples like serum. For example, 2,4,4’-Tribromodiphenyl ether (BDE-28) can be analyzed using a DB-5HT capillary column, monitoring ions at m/z 405.8027 and 407.8002, with <sup>13</sup>C-labeled BDE-28 as an internal standard to correct for matrix effects . EPA Method 1614 also provides protocols for PBDE congener analysis using GC-MS/MS, ensuring precision and accuracy at concentrations as low as 100 ng/mL .
Q. How do environmental persistence and bioaccumulation patterns vary among this compound congeners?
Lower-brominated congeners (e.g., BDE-28, BDE-47) exhibit higher bioaccumulation factors in aquatic biota compared to higher-brominated forms due to their greater lipophilicity and resistance to metabolic degradation. Longitudinal studies in Swedish pike and guillemot eggs suggest that environmental levels of some congeners may plateau or decline, whereas human breast milk data indicate increasing trends, highlighting congener-specific differences in environmental fate .
Q. What are the standard protocols for measuring vapor pressures and enthalpies of vaporization for Tribromodiphenyl ethers?
Enthalpies of vaporization (ΔvapH) can be determined via gas chromatography (GC) methods. For example, 2,4,4’-Tribromodiphenyl ether (BDE-28) has a ΔvapH of 94.1 kJ/mol at 403–475 K, measured using correlation-gas chromatography (CGC) . Temperature-controlled experiments in the 363–473 K range are critical for replicating these thermodynamic properties .
Advanced Research Questions
Q. How can nanoscale zerovalent iron (nZVI) be applied to study debromination pathways of Tribromodiphenyl ethers?
nZVI facilitates stepwise debromination of PBDEs via electron transfer, preferentially removing meta- and para-bromine substituents. For example, 2,3,4-Tribromodiphenyl ether (BDE-21) undergoes sequential debromination to di- and mono-BDEs, with reaction kinetics following pseudo-first-order models. Rate constants correlate with bromine substitution patterns and molecular orbital energies, providing insights into degradation mechanisms .
Q. How can researchers resolve contradictions in toxicological data for Tribromodiphenyl ethers?
Discrepancies in toxicity thresholds (e.g., hepatotoxicity vs. neurobehavioral effects) often arise from variations in experimental models (e.g., in vitro vs. in vivo) and exposure windows. The U.S. EPA classifies Tribromodiphenyl ethers as "not classifiable" for carcinogenicity due to insufficient data, underscoring the need for standardized OECD guideline studies (e.g., extended prenatal exposure in rodents) to harmonize endpoints like LOAEL (1 mg/kg/day) .
Q. What methodologies are used to assess the thyroid-disrupting effects of Tribromodiphenyl ethers?
Competitive binding assays with thyroid hormone receptors (THRα/β) and transthyretin (TTR) can quantify congener-specific disruption. For instance, BDE-28 exhibits higher TTR-binding affinity than BDE-47, suggesting structural influences on endocrine interference. In vivo studies should pair these assays with histopathological thyroid gland analysis to validate mechanistic hypotheses .
Q. How do congener-specific differences in PBDE debromination impact risk assessment models?
Debromination metabolites (e.g., hydroxylated PBDEs) may exhibit higher toxicity than parent compounds. Computational models integrating reaction pathways (e.g., CYP450-mediated oxidation) with pharmacokinetic data are essential for predicting bioaccumulation and toxicity of transformation products. Advanced LC-MS/MS workflows can identify hydroxylated derivatives, such as 4’-OH-BDE-17, in biota .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing time-trend data on PBDE contamination?
Multivariate regression models adjusting for lipid-normalized concentrations, species trophic levels, and regional emission inventories can disentangle temporal trends from confounding factors. For example, Swedish studies use principal component analysis (PCA) to attribute declining pike levels to regulatory actions, while rising breast milk trends reflect delayed exposure pathways .
Q. How should researchers address detection limits when quantifying low-abundance PBDE congeners?
Employ isotope dilution techniques with <sup>13</sup>C-labeled internal standards (e.g., <sup>13</sup>C-BDE-28) to enhance sensitivity and correct for ionization suppression in complex matrices. Method detection limits (MDLs) below 0.05 ng/g lipid weight are achievable via GC-HRMS, as demonstrated in serum analyses .
Tables for Key Reference Data
| Congener | CASRN | ΔvapH (kJ/mol) | Temperature Range (K) | Method |
|---|---|---|---|---|
| 2,4,4’-Tribromodiphenyl ether | 41318-75-6 | 94.1 | 403–475 | CGC |
| 2,4,6-Tribromodiphenyl ether | 147217-81-0 | 86.7 | 365–473 | GC |
| Analytical Method | Key Parameters | Reference |
|---|---|---|
| GC-HRMS with isotopic dilution | Column: DB-5HT; Ions: m/z 405.8027/407.8002 | |
| EPA Method 1614 | Detection limit: 100 ng/mL; Congeners: BDE-28, -47 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
